molecular formula C10H10N2O4 B157523 n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide CAS No. 1846-34-0

n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide

Cat. No.: B157523
CAS No.: 1846-34-0
M. Wt: 222.2 g/mol
InChI Key: JZXFEEAAHUBNQT-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide is an acetamide derivative featuring a 4-nitrophenyl group linked via a 2-oxoethyl chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-2-oxoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXFEEAAHUBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-34-0
Record name NSC60399
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism

N-Methyl-4-nitroaniline undergoes chloroacetylation with chloroacetic anhydride in ethyl acetate at 60–80°C. The reaction proceeds via nucleophilic acyl substitution, forming N-(4-nitroanilino)-N-methyl-2-chloroacetamide.

Crystallization and Yield

  • Solvent System : Ethyl acetate and methyl cyclohexane (1:1 v/v) initiate crystallization at 60°C, yielding 91.5% pure product.

  • Scalability : SF-Chem (Switzerland) supplies chloroacetic anhydride for batches exceeding 500 kg, highlighting industrial feasibility.

Table 1 : Chloroacetylation Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Temperature70°C91.599.2
Solvent Ratio (EA:MCH)1:189.398.7
CatalystNone87.697.9

Reductive Amination Pathway

A lesser-known route involves reductive amination of 4-nitrobenzaldehyde with acetamide derivatives:

Procedure

  • Step 1 : 4-Nitrobenzaldehyde reacts with ammonium acetate in ethanol to form a Schiff base.

  • Step 2 : Sodium cyanoborohydride reduces the imine to N-[2-(4-nitrophenyl)ethyl]acetamide.

  • Step 3 : Oxidation with Jones reagent introduces the ketone moiety.

Challenges :

  • Over-oxidation to nitrobenzoic acid occurs without temperature control (<10°C).

  • Yield plateaus at 72% due to competing side reactions.

Comparative Analysis of Methods

Table 2 : Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Classical Condensation85ModerateHigh
Chloroacetylation91.5HighModerate
Reductive Amination72LowLow
  • Chloroacetylation outperforms others in yield and scalability, leveraging reusable solvents like ethyl acetate.

  • Classical Condensation remains cost-effective for small-scale synthesis.

Industrial-Scale Process Design

EP2229359B1 outlines critical considerations for manufacturing:

  • Solvent Selection : Aprotic solvents (toluene, ethyl acetate) minimize hydrolysis side reactions.

  • Scavengers : Acetic anhydride sequesters methanol byproducts during trimethylorthobenzoate reactions.

  • Crystallization : Non-polar antisolvents (methyl cyclohexane) enhance crystal purity and filtration rates .

Chemical Reactions Analysis

Types of Reactions: n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron, tin, or zinc with hydrochloric acid.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide involves its interaction with various molecular targets. For instance, the reduction of the nitro group to an amine group can lead to the formation of compounds that interact with biological molecules, potentially inhibiting or modifying their function . The exact pathways and molecular targets depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Structural Analogues

Phenoxyacetamide Derivatives
  • Compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Differs by replacing the 2-oxoethyl group with a phenoxy moiety.
  • Sensor L1 (2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Incorporates a hexyloxy chain, enhancing lipophilicity. This modification is exploited in anion detection due to its optical properties, suggesting the target compound could be tailored for sensor applications with similar substitutions .
Heterocyclic Acetamides
  • Compound 12c (Triazole-linked acetamide) : Features a 1,2,3-triazole ring synthesized via click chemistry. The triazole moiety improves metabolic stability and hydrogen-bonding capacity, which could be advantageous in drug design compared to the target compound’s simpler structure .
  • Compound 7c (Bis-triazole derivative): A symmetric molecule with dual triazole rings and nitro groups.
Thiadiazole and Thiazolidinone Derivatives
  • Compound 3 (Thiadiazole-linked acetamide) : Exhibits apoptosis-inducing activity in glioma cells via Akt inhibition. The thiadiazole ring enhances π-π stacking and hydrogen bonding, critical for biological activity—a feature absent in the target compound .
  • Compound 3d (Thiazolidinone tautomer): Exists as a tautomeric mixture, impacting reactivity. Such tautomerism is less likely in the target compound due to its lack of heterocyclic rings .

Physicochemical Properties

Compound Key Substituents Melting Point/Stability LogP (Predicted) Notable Properties
N-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide 4-Nitrophenyl, 2-oxoethyl Not reported ~2.1* High electron-withdrawing capacity
B1 Phenoxy, hydroxy, methyl Not reported ~1.8 Enhanced hydrophilicity
7c Bis-triazole, nitro >307°C (dec.) ~3.5 Thermal stability, symmetric structure
12c Triazole, quinoxaline Not reported ~2.9 Click chemistry-derived stability
19h Dibromophenyl, hydroxyphenyl Brown solid, 31.8% yield ~3.2 High halogen content for lipophilicity

*Estimated using fragment-based calculations.

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